
BMS-303141
描述
- BMS 303141 是一种小分子化合物,化学式为 C₁₉H₁₅Cl₂NO₄S,分子量为 424.3 g/mol。
- 它是一种有效的 ATP-柠檬酸裂解酶 (ACL) 抑制剂,ACL 是脂肪酸和胆固醇生物合成中的一种关键酶。
- ACL 在细胞质中催化细胞质乙酰辅酶 A 和草酰乙酸 (OAA) 的形成,这对脂质代谢至关重要 .
准备方法
- BMS 303141 的合成路线没有得到广泛的文献记载,但可以通过化学合成获得。
- 工业生产方法可能涉及对现有合成途径的优化或改进以提高产量和纯度。
化学反应分析
- BMS 303141 会抑制 ACL,从而影响脂质合成。
- 用于合成它的常见试剂和条件没有明确报道,但它可溶于 DMSO 和乙醇。
- 在其合成过程中形成的主要产物可能是与 ACL 抑制相关的中间体或衍生物。
科学研究应用
Metabolic Disorders
BMS-303141 has been extensively studied for its effects on obesity-related conditions and metabolic syndrome:
- Renal Protection : In a study involving db/db mice (a model for type 2 diabetes), this compound administration resulted in reduced ectopic lipid accumulation in kidneys, improved renal function, and decreased levels of pro-inflammatory cytokines such as TNF-α and MCP-1 . The inhibitor also downregulated key lipogenic genes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), demonstrating its potential in treating obesity-related renal injuries.
- Lipid Metabolism : The compound significantly lowered plasma triglycerides and cholesterol levels in hyperlipidemic mice, showcasing its lipid-lowering effects . Additionally, lipidomic analyses indicated alterations in lipid profiles with significant reductions in specific lipid classes upon treatment with this compound .
Cancer Research
This compound has shown promise in cancer therapy, particularly in hepatocellular carcinoma (HCC):
- Cell Proliferation Inhibition : Studies have demonstrated that this compound effectively suppresses the proliferation of HCC cell lines (HepG2 and Huh7) by inducing endoplasmic reticulum stress and apoptosis through the activation of the ATF4/CHOP pathway . In xenograft models, combined treatment with this compound and sorafenib led to significant reductions in tumor volume and weight .
- Prostate Cancer : The compound has also been investigated for its effects on castration-resistant prostate cancer cells, where it impaired cell proliferation and induced cell death under androgen-depleted conditions .
Inflammatory Diseases
This compound's role extends to modulating inflammation:
- Macrophage Polarization : Research indicates that this compound can influence macrophage polarization by altering acetyl-CoA levels and histone acetylation patterns, thus affecting inflammatory responses . The compound's ability to reduce pro-inflammatory cytokine production suggests potential applications in treating inflammatory diseases.
Case Studies
作用机制
- BMS 303141 抑制 ACL,破坏乙酰辅酶 A 和 OAA 的形成。
- 它可能诱导内质网 (ER) 应激并激活 p-eIF2α/ATF4/CHOP 途径,促进细胞凋亡。
相似化合物的比较
- BMS 303141 的独特之处在于它专门针对 ACL。
- 类似化合物包括其他 ACL 抑制剂或影响脂质代谢的分子。
生物活性
BMS-303141 is a potent inhibitor of ATP-citrate lyase (ACL), which plays a crucial role in lipid metabolism and related pathophysiological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
This compound exhibits a high affinity for ACL, with an IC50 value of 0.13 μM for human recombinant ACL and 8 μM in HepG2 cells, indicating its efficiency in blocking lipid synthesis . By inhibiting ACL, this compound reduces the availability of acetyl-CoA, a key substrate for fatty acid synthesis, thus impacting lipid metabolism significantly.
Effects on Lipid Metabolism
Inhibition of Lipid Synthesis:
this compound has been shown to lower plasma glucose and triglycerides in hyperlipidemic mouse models. It effectively decreases ectopic lipid accumulation in various tissues, particularly the kidneys, which is crucial in managing obesity-related renal complications .
Case Study: db/db Mice Model
In a study involving db/db mice, administration of this compound resulted in:
- Weight Reduction: Treated mice exhibited decreased body weight and visceral fat deposition.
- Lipid Profile Alteration: Lipidomic analysis revealed significant changes in lipid species, particularly glycerides and fatty acids, indicating reduced ectopic lipid deposition linked to improved metabolic profiles .
- Renal Protection: The compound alleviated albuminuria and improved glomerular filtration function, suggesting protective effects against obesity-related renal injuries .
Impact on Inflammation and Osteoclast Formation
This compound also demonstrates anti-inflammatory properties. It inhibits the infiltration of macrophages and the release of pro-inflammatory cytokines such as TNF-α and MCP-1 . Furthermore, it has been shown to suppress osteoclast formation, which is pivotal in bone resorption processes. In a model of ovariectomy-induced bone loss, this compound prevented osteoclast formation and subsequent bone loss by modulating histone acetylation pathways associated with RANKL signaling .
Summary of Research Findings
Parameter | Effect of this compound |
---|---|
IC50 for Human ACL | 0.13 μM |
IC50 in HepG2 Cells | 8 μM |
Weight Change in db/db Mice | Reduced body weight |
Lipid Profile Changes | Significant alterations in glyceride and fatty acid levels |
Renal Function Improvement | Decreased albuminuria |
Inflammatory Cytokines | Inhibition of TNF-α and MCP-1 |
Osteoclast Formation | Suppressed in vivo |
常见问题
Basic Research Questions
Q. What is the primary mechanism of BMS-303141 in inhibiting lipid biosynthesis, and how is this validated experimentally?
this compound selectively inhibits ATP-citrate lyase (ACL), a key enzyme converting citrate to acetyl-CoA for lipid/cholesterol synthesis. To validate this, researchers measure lipid synthesis inhibition in HepG2 cells using radiolabeled acetate incorporation assays, with an IC50 of 8 μM . ACL activity can also be directly quantified via enzymatic assays (e.g., NADH-coupled ACL activity measurement) or Western blotting for ACL phosphorylation (pACLY) to confirm target engagement .
Q. What are the standard in vitro concentrations and treatment durations for this compound in cancer cell studies?
Working concentrations typically range from 5–20 μM, depending on the cell type and assay. For example:
- In prostate cancer cells, 10–20 μM induces apoptosis under androgen-depleted conditions .
- Dose-dependent proliferation inhibition in chronic lymphocytic leukemia (CLL) is observed at 5–15 μM over 48–72 hours . Pre-treatment with fatty acids (e.g., oleic acid) is recommended to assess rescue effects on lipid-dependent pathways .
Q. How should this compound be reconstituted and stored to ensure stability?
- Reconstitute lyophilized powder in DMSO at 20 mg/mL (15 mM stock).
- Store aliquots at -20°C for ≤3 months to prevent freeze-thaw degradation.
- For long-term storage, keep lyophilized powder desiccated at -20°C (stable for 24 months) .
Advanced Research Questions
Q. How can contradictory findings on this compound’s pro-apoptotic vs. pro-proliferative effects be resolved in vascular remodeling studies?
Context-dependent effects arise from metabolic-epigenetic crosstalk. For example:
- In pulmonary arterial hypertension (PAH), this compound reduces smooth muscle cell proliferation by downregulating PCNA, MCM2, and Survivin via ACLY-dependent histone acetylation (e.g., acH3K9/acH3K27) .
- In non-diseased coronary models, it paradoxically increases proliferation under specific conditions, necessitating RNA-seq or ChIP-seq to map ACLY’s epigenetic targets . Methodological recommendation: Combine transcriptomic profiling (e.g., RNA-Seq) with metabolic flux analysis to disentangle tissue-specific mechanisms .
Q. What experimental designs are optimal for evaluating this compound’s efficacy in in vivo metabolic disease models?
- Hyperlipidemia models : Administer 30–50 mg/kg/day orally in high-fat diet (HFD)-fed mice. Monitor plasma triglycerides, cholesterol, and glucose weekly. Note that weight gain suppression occurs without altered food intake .
- Renal fibrosis models : Use db/db diabetic mice treated with 10 mg/kg/day this compound. Assess kidney fibrosis via Masson’s trichrome staining and collagen I/fibronectin Western blotting . Key consideration: Measure oral bioavailability (55% in mice) and adjust dosing intervals due to its short half-life (2.1 hours) .
Q. How does this compound modulate CD8+ T cell function through histone lactylation, and how is this quantified?
this compound reduces histone lactylation marks (H3K18la/H3K9la) by limiting acetyl-CoA availability. To study this:
- Treat CD8+ T cells with 5 μM this compound for 24–48 hours.
- Quantify lactylation via flow cytometry using anti-H3K18la/K9la antibodies .
- Correlate with metabolic shifts (e.g., Seahorse assays for glycolysis/OXPHOS) and effector cytokine production (ELISA for IFN-γ) .
Q. What strategies mitigate off-target effects on acetyl-CoA carboxylase (ACC) in this compound studies?
While this compound weakly inhibits ACC1/ACC2 (IC50 >10 μM), researchers should:
- Validate specificity using ACC-selective inhibitors (e.g., ND-630) in parallel.
- Perform rescue experiments with exogenous palmitate to distinguish ACL vs. ACC contributions to lipogenesis .
Q. Methodological Tables
Table 1. Key In Vivo Parameters for this compound in Metabolic Studies
Table 2. Epigenetic Markers Modulated by this compound
属性
IUPAC Name |
3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4S/c1-26-17-8-7-13(12-5-3-2-4-6-12)9-16(17)22-27(24,25)18-11-14(20)10-15(21)19(18)23/h2-11,22-23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIPNDKXZOTLEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。